molecular formula C16H11ClF3N3 B3034864 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 242797-30-4

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B3034864
CAS No.: 242797-30-4
M. Wt: 337.72 g/mol
InChI Key: SSEDHWCSGXSQLK-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a 3-(trifluoromethyl)phenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to define a “mechanism of action” for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the desired phenyl groups.

    Substitution Reactions: The introduction of the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be considered to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, which may result in different binding affinities and selectivities.

    4-(3-trifluoromethylphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the chlorophenyl group, which may affect its chemical reactivity and biological activity.

Uniqueness

The presence of both the 3-chlorophenyl and 3-(trifluoromethyl)phenyl groups in 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine imparts unique properties to the compound, such as enhanced binding affinity and selectivity for certain biological targets, as well as distinct chemical reactivity.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3/c17-12-5-1-3-10(7-12)14-9-22-23(15(14)21)13-6-2-4-11(8-13)16(18,19)20/h1-9H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEDHWCSGXSQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162185
Record name 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242797-30-4
Record name 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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